molecular formula C22H24N2O4 B2366300 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid CAS No. 1339485-97-0

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid

Cat. No.: B2366300
CAS No.: 1339485-97-0
M. Wt: 380.444
InChI Key: XFUNXQDLERJOBY-UHFFFAOYSA-N
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Description

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound features a piperazine ring, which is often utilized in medicinal chemistry for its pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of the compound “3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid” are currently unknown. The compound is a derivative of propanoic acid and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These compounds are typically involved in peptide bond formation during protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid typically involves the protection of the amino group of piperazine with the Fmoc group. This is followed by the introduction of the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and bases like diisopropylethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using bases such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

    Substitution: Reactions involving the piperazine ring, which can be functionalized with various substituents.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HATU or DIC in the presence of bases like diisopropylethylamine.

    Substitution: Nucleophilic reagents for functionalizing the piperazine ring.

Major Products

The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used in the synthesis.

Scientific Research Applications

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a lysine side chain.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid with a glycine side chain.

    Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid with a tert-butyl ester protecting group.

Uniqueness

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. This makes it particularly useful in medicinal chemistry for the development of peptide-based drugs with enhanced stability and bioavailability.

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUNXQDLERJOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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